molecular formula C5H8O2 B13019703 2-(Oxetan-2-yl)acetaldehyde CAS No. 928758-02-5

2-(Oxetan-2-yl)acetaldehyde

Cat. No.: B13019703
CAS No.: 928758-02-5
M. Wt: 100.12 g/mol
InChI Key: VRKBXGVCHFUJEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-2-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the acetaldehyde group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-yl)acetaldehyde and its derivatives often involves the interaction with biological targets through the oxetane ring. The ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. For example, the ring-opening reactions can lead to the formation of reactive intermediates that interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-2-yl)acetaldehyde is unique due to its specific combination of an oxetane ring and an aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

928758-02-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-(oxetan-2-yl)acetaldehyde

InChI

InChI=1S/C5H8O2/c6-3-1-5-2-4-7-5/h3,5H,1-2,4H2

InChI Key

VRKBXGVCHFUJEU-UHFFFAOYSA-N

Canonical SMILES

C1COC1CC=O

Origin of Product

United States

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